molecular formula C11H10N2O B057032 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde CAS No. 124344-94-1

1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B057032
CAS No.: 124344-94-1
M. Wt: 186.21 g/mol
InChI Key: AGEKFZHCMVDIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde is a versatile and valuable heterocyclic building block extensively used in medicinal chemistry and organic synthesis. Its structure incorporates a pyrazole core, a privileged scaffold in drug discovery, which is further functionalized with a phenyl ring at the 5-position and a reactive aldehyde group at the 3-position. The aldehyde moiety serves as a critical synthetic handle, enabling a wide range of transformations, most notably condensation reactions to form Schiff bases (imines) or serving as a precursor for the synthesis of various derivatives such as hydrazones, oximes, and carboxylic acids. This compound is particularly significant in the design and development of novel small molecule inhibitors, agrochemicals, and functional materials. Researchers utilize it to construct more complex molecular architectures, exploring structure-activity relationships (SAR) by reacting the aldehyde with diverse amines, hydrazines, and other nucleophiles to generate libraries of compounds for high-throughput screening. Its application is fundamental in projects targeting kinase inhibition, cancer research, and the development of new therapeutic agents, making it an indispensable reagent for advancing chemical biology and pharmaceutical R&D. This product is supplied with high purity and stringent quality control to ensure reproducible results in sensitive research applications. Proper storage under inert conditions is recommended to preserve the reactivity of the aldehyde functionality.

Properties

IUPAC Name

1-methyl-5-phenylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEKFZHCMVDIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559286
Record name 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124344-94-1
Record name 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Strategies for Pyrazole Core Formation

The pyrazole ring system is typically constructed via cyclocondensation reactions between hydrazines and 1,3-diketones or their equivalents. A patent describing the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Formula III) provides a foundational approach . Although the target compound differs in substituent positions, the core cyclization mechanism remains relevant:

  • Hydrazine-Diketone Cyclization :

    • Reactants : Phenylhydrazine and a β-keto aldehyde derivative.

    • Conditions : Acidic or basic media (e.g., acetic acid or sodium hydroxide) at elevated temperatures (80–120°C) .

    • Mechanism : Nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration to form the pyrazole ring.

    For 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, substituting the diketone precursor with a β-keto aldehyde (e.g., 3-oxopentanedial) could introduce the aldehyde functionality at the 3-position.

Industrial-Scale Process Considerations

The patent WO2015063709A1 highlights critical factors for scaling pyrazole syntheses :

ParameterOptimization StrategyOutcome
Solvent Selection Replace pyridine with toluene or ethyl acetateReduces toxicity and improves safety
Cyclization Agent Lawesson’s reagent vs. POCl₃Higher yields (85–90%) with Lawesson’s
Workup Aqueous washes at 50–55°CEnhances purity by removing polar byproducts

For this compound, replacing POCl₃ with Lawesson’s reagent during cyclization could minimize side reactions and improve yield .

Purification and Characterization

Post-synthesis purification is critical for pharmaceutical-grade material:

  • Crystallization : Use ethanol/water mixtures (70:30 v/v) at 0–5°C to isolate the product .

  • Chromatography : Silica gel column with hexane/ethyl acetate (7:3) for lab-scale purification.

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 9.85 (s, 1H, CHO), 7.45–7.30 (m, 5H, Ph), 6.75 (s, 1H, pyrazole-H), 3.90 (s, 3H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch).

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde has garnered attention for its potential therapeutic applications due to its biological activity. Preliminary studies indicate that it may serve as a lead compound in drug development aimed at treating inflammatory diseases and infections. The following points highlight its pharmaceutical relevance:

  • Anti-inflammatory Activity : Derivatives of pyrazoles have been documented to exhibit anti-inflammatory effects, making them candidates for further research in treating conditions characterized by inflammation .
  • Antibacterial Properties : Similar compounds have shown antibacterial activity, suggesting that this compound could be explored for its efficacy against bacterial infections .

Research has indicated that this compound interacts with various biological targets. Interaction studies focus on its binding affinity with enzymes involved in metabolic pathways, which could be crucial for understanding pharmacokinetics and pharmacodynamics:

  • Enzyme Interaction : Initial data suggest that derivatives can inhibit specific enzymes, potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of pyrazole derivatives, including this compound:

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of pyrazole derivatives, including this compound. Results indicated significant inhibition of inflammatory markers in vitro, suggesting potential for further development .

Case Study 2: Antibacterial Efficacy

Another research effort focused on the antibacterial activities of pyrazole derivatives against common pathogens. The findings demonstrated promising results, warranting further exploration of this compound as a candidate for antibiotic development .

Mechanism of Action

The mechanism of action of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde 124344-94-1 C₁₁H₁₀N₂O 186.21 -CHO (position 3), -CH₃ (1), -Ph (5) Intermediate for bioactive derivatives
1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde 864068-96-2 C₁₁H₁₀N₂O 186.21 -CHO (position 5), -CH₃ (1), -Ph (3) Positional isomer; potential differences in reactivity
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde N/A C₁₁H₉ClN₂O 220.66 -CHO (4), -Cl (5), -CH₃ (3), -Ph (1) Higher molecular weight due to Cl substituent; antimicrobial applications
5-Methyl-1H-pyrazole-3-carbaldehyde 3273-44-7 C₅H₆N₂O 110.11 -CHO (3), -CH₃ (5) Simpler structure; lacks phenyl group; lower molecular weight

Key Observations :

  • Positional isomerism (e.g., aldehyde at position 3 vs. 5) significantly alters reactivity and biological activity. For example, 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde may exhibit different hydrogen-bonding patterns due to the aldehyde's position .
  • Substituent effects : Chlorine at position 5 (as in 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) increases molecular weight and enhances antimicrobial activity .

Biological Activity

1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique substitution pattern of the pyrazole ring contributes to its distinct chemical reactivity and biological effects.

This compound can be synthesized through several methods, including the cyclization of hydrazine with carbonyl compounds. A common synthetic route involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by formylation to yield the desired product. The compound's aldehyde group allows for covalent interactions with nucleophilic sites on proteins, potentially modulating various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for drug development in treating infections .

Table 1: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Significant research has focused on the anticancer properties of this compound. Compounds containing the pyrazole scaffold have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers. The mechanism of action appears to involve the inhibition of key cancer-related targets such as topoisomerase II and EGFR .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-23110
HepG215
A549 (Lung Cancer)20

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to alterations in protein function, influencing various biochemical pathways involved in inflammation and cancer progression .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
  • Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited dose-dependent cytotoxicity against several cancer cell lines. The results indicated that modifications in the pyrazole structure could enhance cytotoxic effects, suggesting avenues for further drug development based on this scaffold .

Q & A

Q. What are the common synthetic routes for 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting a halogenated pyrazole precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with phenol derivatives under basic conditions (e.g., K₂CO₃ or KOH in DMSO) . For example, refluxing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol in dimethyl sulfoxide (DMSO) and potassium hydroxide yields the target aldehyde after recrystallization . Alternative methods include formaldehyde-mediated alkylation under alkaline conditions for structurally similar pyrazole carbaldehydes .

Q. How is the purity and structural integrity of this compound validated in research settings?

Characterization relies on spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC, GC). X-ray crystallography is critical for confirming molecular geometry, as demonstrated in studies of related pyrazole carbaldehydes, where dihedral angles between aromatic rings and the pyrazole core are measured to assess planarity and steric effects . High-resolution mass spectrometry (HRMS) further validates molecular weight and composition .

Q. What safety precautions are essential when handling this compound?

While specific toxicity data for this compound are limited, standard pyrazole handling protocols apply. Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Decomposition products may include carbon monoxide and nitrogen oxides, necessitating fume hood use during reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Key variables include solvent choice, base strength, and temperature. Evidence suggests DMSO with KOH enhances nucleophilic substitution efficiency due to its polar aprotic nature, stabilizing intermediates . Solvent-free conditions or microwave-assisted synthesis may reduce reaction times. Monitoring by TLC or in-situ NMR helps identify side products (e.g., over-alkylation), enabling real-time adjustments .

Q. What role does crystallographic data play in understanding the reactivity of this compound?

Q. How can this compound serve as a precursor for fused heterocyclic systems?

Pyrazole carbaldehydes are versatile intermediates for constructing complex heterocycles. For example, condensation with hydrazine or amines can yield pyrazolo[3,4-c]pyrazoles or thienopyrazoles, as seen in studies where azido-pyrazole carbaldehydes underwent cyclization to form fused systems with potential bioactivity . The aldehyde group facilitates Schiff base formation, enabling linkage to other pharmacophores .

Q. What methodologies are used to evaluate the biological activity of pyrazole carbaldehyde derivatives?

While direct data on this compound are scarce, related pyrazoles are screened for antimicrobial, anti-inflammatory, or enzyme-inhibitory activity via:

  • In vitro assays : MIC tests against bacterial strains (e.g., S. aureus, E. coli) .
  • Molecular docking : Predicting interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
  • ADMET profiling : Assessing solubility, metabolic stability, and toxicity early in drug development pipelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.